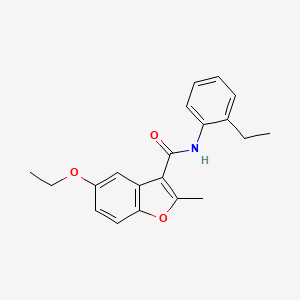

5-ethoxy-N-(2-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide

Description

5-ethoxy-N-(2-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide is a benzofuran-derived carboxamide with a distinct substitution pattern:

- Benzofuran core: A 5-ethoxy group (‑OCH₂CH₃) at position 5 and a methyl group (‑CH₃) at position 2.

- Carboxamide side chain: An N-(2-ethylphenyl) substituent attached to the carbonyl group.

While direct physicochemical data for this compound are unavailable in the provided evidence, its structural analogs (see below) allow extrapolation of key properties, such as moderate lipophilicity (logP ~4–5) and low aqueous solubility due to aromatic and alkyl substituents.

Properties

Molecular Formula |

C20H21NO3 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

5-ethoxy-N-(2-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C20H21NO3/c1-4-14-8-6-7-9-17(14)21-20(22)19-13(3)24-18-11-10-15(23-5-2)12-16(18)19/h6-12H,4-5H2,1-3H3,(H,21,22) |

InChI Key |

GQUZWCMOJFLMBU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OCC)C |

Origin of Product |

United States |

Biological Activity

5-ethoxy-N-(2-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide is a benzofuran derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Benzofuran Core : A bicyclic structure known for various biological activities.

- Ethoxy Group : Enhances lipophilicity and may influence binding interactions.

- Carboxamide Functional Group : Capable of forming hydrogen bonds, which are crucial for biological interactions.

The chemical formula is , and its molecular weight is approximately 313.39 g/mol.

Research indicates that the biological activity of this compound may involve:

- Enzyme Inhibition : Potential interactions with enzymes critical for various biological processes.

- Receptor Modulation : Possible selective modulation of nuclear receptors, which play roles in gene expression and cellular signaling pathways.

Biological Activity Overview

Preliminary studies suggest significant biological activities in several areas:

Anticancer Activity

The compound shows promise as an anticancer agent. In vitro studies have indicated cytotoxic effects against various cancer cell lines, including:

- HeLa Cells : Human cervical cancer cells.

- CaCo-2 Cells : Human colon adenocarcinoma cells.

The compound's mechanism may involve the induction of apoptosis or cell cycle arrest.

Antimicrobial Activity

Similar compounds within the benzofuran class have demonstrated antimicrobial properties. The specific antimicrobial activity of this compound against pathogens such as Mycobacterium tuberculosis is under investigation, with expected mechanisms involving inhibition of bacterial cell wall synthesis.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar benzofuran derivatives is essential. Below is a summary table highlighting key differences in biological activity:

| Compound Name | Biological Activity | IC50 (µM) | Target Pathogen |

|---|---|---|---|

| This compound | Anticancer | TBD | Various Cancer Lines |

| 5-(benzyloxy)-2-methyl-N-phenyl-1-benzofuran-3-carboxamide | Antimicrobial | TBD | Mycobacterium tuberculosis |

| δ-Viniferin Analogues | Antimicrobial | 4.42 | Listeria monocytogenes |

Note: TBD = To Be Determined; further studies are required to establish specific IC50 values for the compound.

Case Studies and Research Findings

Several studies have focused on the therapeutic potential of benzofuran derivatives:

- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of benzofuran derivatives against multiple cancer cell lines, reporting IC50 values significantly lower than those observed for conventional chemotherapeutics .

- Antimicrobial Efficacy : Another investigation highlighted the potential of benzofuran derivatives to inhibit Mycobacterium tuberculosis, suggesting that modifications in their structure could enhance their antimicrobial efficacy .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following compounds share the benzofuran-carboxamide scaffold but differ in substituent patterns (Table 1):

Table 1: Physicochemical and Structural Comparison

*Estimated based on structural similarity.

Key Structural and Functional Differences

Substituent Position on the Benzofuran Core

- Analog in : A 3-methyl group on the benzofuran core may alter electronic distribution and intermolecular interactions (e.g., π-stacking).

Aromatic vs. Aliphatic Carboxamide Substituents

- Target Compound : The 2-ethylphenyl group introduces ortho-substitution steric effects, which may reduce binding affinity in biological systems compared to para-substituted analogs (e.g., 4-methoxyphenyl in ).

- Analog in : The aliphatic 2-methylbutan-2-yl substituent likely increases hydrophobicity (logP ~3.5) but improves water solubility (11.5 µg/mL) due to reduced aromaticity .

Electronic Effects of Substituents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.